![molecular formula C18H15N3O3 B2440170 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 932483-28-8](/img/structure/B2440170.png)
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
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Description
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is also known as BMAA, and it has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antibacterial Agents
Research has led to the synthesis of various derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds, starting from the common intermediate 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, were examined for their antibacterial activity and found to exhibit significant activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Catalysts for Chemical Reactions
In a study focusing on catalysis, pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts were prepared for ketone reduction. This research demonstrated the reaction process starting from 1-naphthylamine and ethyl benzoylacetate to produce various derivatives, including those relevant to the initial compound (Facchetti et al., 2016).
Photochromic Materials
Another interesting application is in the creation of photochromic materials. 5-Hydroxy substituted naphthofurans and naphthothiazoles, acting as precursors, form photochromic benzochromenes. Such compounds demonstrate significant changes in color upon UV-irradiation, indicating their potential in photochromic applications (Aiken et al., 2014).
Anticancer Agents
The synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives have been explored, where the derivatives were treated under optimized conditions to yield various products, including naphthyridine derivatives. These compounds were evaluated for their anticancer properties, showcasing the therapeutic potential of such derivatives (Mansour, Sayed, Marzouk, & Shaban, 2021).
Antimicrobial Activity
The design of new pyrano quinoline derivatives and the study of their anti-microbial activity highlight the synthesis process and examination of their effectiveness against microbial strains. Such studies contribute to the discovery of new antimicrobial agents capable of combating resistant bacterial infections (Watpade & Toche, 2017).
Interaction with DNA
The interaction of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids with DNA was studied using various methods. These compounds, upon binding to DNA, exhibit significant changes in the absorption spectrum, indicating a strong interaction with DNA. Such interactions are crucial for understanding the potential therapeutic applications of these compounds (Naik et al., 2006).
properties
IUPAC Name |
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-7-8-13-17(24)14(16(23)12-5-3-2-4-6-12)9-21(10-15(19)22)18(13)20-11/h2-9H,10H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHYVFIPULYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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